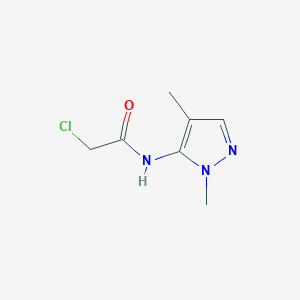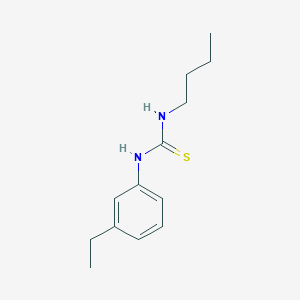![molecular formula C19H21N3O2 B7469136 N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B7469136.png)
N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide, also known as DMF, is a chemical compound that has been widely used in scientific research for various purposes. DMF is a formamide derivative that contains a benzimidazole moiety and has been found to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide is not fully understood, but it is believed to involve the interaction of this compound with biomolecules such as nucleic acids and proteins. This compound can form hydrogen bonds with the nucleotide bases of DNA and RNA, leading to changes in their conformation. This compound can also interact with proteins through hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of cellular antioxidant and detoxification responses. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide in lab experiments is its high selectivity and sensitivity for nucleic acids and proteins. This compound can be used as a fluorescent probe for imaging cellular structures and biomolecules with high resolution and contrast. However, this compound also has some limitations, such as its potential cytotoxicity and the need for optimization of reaction conditions for improved yield.
Future Directions
There are several future directions for the use of N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide in scientific research. One direction is the development of new this compound derivatives with improved properties, such as higher fluorescence quantum yield and reduced cytotoxicity. Another direction is the application of this compound in the development of new diagnostic and therapeutic agents for diseases such as cancer and neurodegenerative disorders. Finally, the use of this compound in the study of cellular signaling pathways and gene regulation is an area of active research.
Synthesis Methods
The synthesis of N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide involves the condensation reaction of 2-(2,5-dimethylphenoxy)ethylamine and 2-formylbenzimidazole in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of catalyst used.
Scientific Research Applications
N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide has been widely used in scientific research as a fluorescent probe for imaging cellular structures and biomolecules. This compound can selectively bind to DNA and RNA, and its fluorescence emission can be used to monitor the conformational changes of nucleic acids. This compound has also been used as a fluorescent probe for imaging mitochondria and lysosomes in live cells. In addition, this compound has been used as a substrate for enzymatic assays and as a ligand for protein purification.
properties
IUPAC Name |
N-[[1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]methyl]formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-7-8-15(2)18(11-14)24-10-9-22-17-6-4-3-5-16(17)21-19(22)12-20-13-23/h3-8,11,13H,9-10,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIWGHPHDPFHJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCN2C3=CC=CC=C3N=C2CNC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-2-sulfonyl fluoride](/img/structure/B7469058.png)

![5-[(1-ethylimidazol-2-yl)methyl]-2H-tetrazole](/img/structure/B7469072.png)

![1-(4-bromophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B7469092.png)

![5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7469118.png)




![3-[4-(3-Methylphenyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B7469152.png)
![N-[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide](/img/structure/B7469156.png)
